Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate
Description
Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a chemical compound with the molecular formula C22H18N4O4. This compound is known for its complex structure, which includes a quinoxaline moiety, a benzoate ester, and an acetylamino group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-18(24)11-6-2-3-7-12(11)20-16(22)10-15-17(23)21-14-9-5-4-8-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKAXPYBDVBYHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate typically involves multiple steps. One common method includes the condensation of 3-oxo-1,2,4-trihydroquinoxaline with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce dihydroquinoxaline compounds.
Scientific Research Applications
Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: Shares the quinoxaline core structure but lacks the acetylamino and benzoate groups.
Methyl 2-aminobenzoate: Contains the benzoate ester but lacks the quinoxaline moiety.
3-oxo-1,2,4-trihydroquinoxaline: Contains the quinoxaline core but lacks the acetylamino and benzoate groups.
Uniqueness
Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural features:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 32–64 μg/mL, suggesting moderate potency compared to standard antibiotics.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In a recent study involving human cancer cell lines (e.g., A549 lung cancer cells), this compound induced apoptosis and inhibited cell proliferation. The compound demonstrated:
- IC50 Values : Approximately 15 μM after 48 hours of treatment.
This activity is attributed to the compound's ability to disrupt mitochondrial function and enhance reactive oxygen species (ROS) production.
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular respiration and proliferation. Specifically, it is believed to target:
- Topoisomerases : Enzymes critical for DNA replication and transcription.
Inhibition of these enzymes leads to DNA damage and subsequent cell death.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method and MIC determination.
- Results : The compound showed significant inhibition zones against tested pathogens.
-
Study on Anticancer Effects :
- Objective : To assess cytotoxic effects on lung cancer cells.
- Methodology : MTT assay for cell viability and flow cytometry for apoptosis detection.
- Results : Induced apoptosis was confirmed via increased Annexin V binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate, considering yield and purity?
- Methodological Answer : A stepwise approach is recommended, starting with the acylation of the quinoxaline moiety. For example, coupling 3-oxo-1,2,4-trihydroquinoxaline-2-acetic acid with methyl 2-aminobenzoate using a carbodiimide coupling agent (e.g., EDC/HOBt) under inert conditions. Purification via gradient column chromatography (e.g., silica gel, dichloromethane/ethyl acetate) ensures high purity . Monitoring reaction progress by TLC and optimizing stoichiometric ratios (1.15–1.5 equiv. of amine) can improve yields .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine H/C NMR to confirm regiochemistry (e.g., acetylaminobenzoate proton signals at δ 8.0–8.5 ppm) and quinoxaline NH/CO groups . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] ~ 370–380 Da). HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) quantifies purity (>95%) and detects impurities .
Q. What are the key considerations for designing initial bioactivity screening assays for this compound?
- Methodological Answer : Prioritize assays aligned with quinoxaline derivatives’ known activities (e.g., antimicrobial, kinase inhibition). Use in vitro enzyme inhibition assays (e.g., tyrosine kinase or acetylcholinesterase) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for kinase assays) and validate results with dose-response curves (IC determination) .
Advanced Research Questions
Q. How can regioselectivity challenges during the acylation of the quinoxaline moiety be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., DIPEA) to deprotonate the quinoxaline NH selectively, favoring acetylation at the 2-position. Low-temperature conditions (-35°C) during coupling reduce side reactions . Computational modeling (DFT) predicts reactive sites, guiding protecting group strategies (e.g., tert-butoxycarbonyl for transient protection) .
Q. What computational strategies predict the compound’s bioactivity against specific biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. QSAR models trained on quinoxaline derivatives correlate substituent effects (e.g., electron-withdrawing groups on benzoate) with activity .
Q. How do researchers resolve contradictions in reported bioactivity data for quinoxaline derivatives?
- Methodological Answer : Conduct meta-analysis of literature data, focusing on assay conditions (e.g., pH, solvent). Reproduce conflicting studies under standardized protocols, controlling variables like cell line viability and compound solubility. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What degradation pathways should be monitored during stability studies, and how are they analyzed?
- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies hydrolysis of the acetylaminobenzoate ester. HPLC-MS detects degradation products (e.g., free benzoic acid or quinoxaline fragments). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the benzoate para-position or methylation on the quinoxaline ring). Test in parallel assays to identify pharmacophores. For agrochemical applications (e.g., herbicide activity), compare with tribenuron methyl ester derivatives .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps .
- Analytical Validation : Use internal standards (e.g., deuterated analogs) for quantitative NMR .
- Data Reproducibility : Publish full experimental details (e.g., chromatography gradients, instrument parameters) to mitigate contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
